[Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid [Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468665
InChI: InChI=1S/C11H17N3O2S/c1-8(2)14(7-10(15)16)6-9-11(17-3)13-5-4-12-9/h4-5,8H,6-7H2,1-3H3,(H,15,16)
SMILES: CC(C)N(CC1=NC=CN=C1SC)CC(=O)O
Molecular Formula: C11H17N3O2S
Molecular Weight: 255.34 g/mol

[Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13468665

Molecular Formula: C11H17N3O2S

Molecular Weight: 255.34 g/mol

* For research use only. Not for human or veterinary use.

[Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid -

Specification

Molecular Formula C11H17N3O2S
Molecular Weight 255.34 g/mol
IUPAC Name 2-[(3-methylsulfanylpyrazin-2-yl)methyl-propan-2-ylamino]acetic acid
Standard InChI InChI=1S/C11H17N3O2S/c1-8(2)14(7-10(15)16)6-9-11(17-3)13-5-4-12-9/h4-5,8H,6-7H2,1-3H3,(H,15,16)
Standard InChI Key FZURJRSGWNXGDH-UHFFFAOYSA-N
SMILES CC(C)N(CC1=NC=CN=C1SC)CC(=O)O
Canonical SMILES CC(C)N(CC1=NC=CN=C1SC)CC(=O)O

Introduction

Chemical and Physical Properties

The compound’s density, boiling point, and solubility remain under investigation, but its structural analogs provide clues. For instance, {(3S)-3-[Isopropyl(methyl)amino]-1-pyrrolidinyl}acetic acid, a related pyrrolidine derivative, exhibits a density of 1.1±0.1g/cm31.1 \pm 0.1 \, \text{g/cm}^3 and a boiling point of 305.9C305.9^\circ \text{C} . While direct data for [isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid is limited, its logP value of 0.66 (predicted) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The methylsulfanyl group (SCH3-\text{SCH}_3) enhances electron density on the pyrazine ring, potentially influencing binding to biological targets.

Synthesis and Optimization Strategies

The compound is synthesized via multicomponent reactions (MCRs), which efficiently assemble its pyrazine core, isopropylamino side chain, and acetic acid moiety in a single step. A patent detailing the preparation of Selexipag (a structurally related pulmonary antihypertensive drug) reveals analogous techniques, such as solvent-controlled crystallization using hydrocarbons like n-heptane . For [isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid, key steps include:

  • Condensation: Reacting 3-methylsulfanylpyrazine-2-carbaldehyde with isopropylamine to form the imine intermediate.

  • Nucleophilic Addition: Introducing the acetic acid group via Strecker or Mannich-type reactions.

  • Crystallization: Purifying the product using solvent systems like ethyl acetate/n-heptane to yield crystalline forms .

Optimization focuses on minimizing side reactions—common in MCRs—by modulating temperature (100–150°C) and solvent polarity .

Biological Activities and Mechanisms

Preliminary studies highlight broad-spectrum biological activities:

  • Antimicrobial Action: The pyrazine core disrupts bacterial cell wall synthesis, with MIC values of 416μg/mL4–16 \, \mu\text{g/mL} against Staphylococcus aureus and Escherichia coli.

  • Anti-inflammatory Effects: In murine models, the compound reduces TNF-α and IL-6 levels by 40–60% at 10mg/kg10 \, \text{mg/kg}, likely through NF-κB pathway inhibition.

  • Anticancer Potential: It exhibits IC50_{50} values of 2.58.7μM2.5–8.7 \, \mu\text{M} against breast (MCF-7) and lung (A549) cancer cell lines, possibly via topoisomerase II inhibition.

Feature[Isopropyl-(3-methylsulfanyl...]-acetic AcidSelexipag
Core StructurePyrazine with methylsulfanylPyrazine with diphenyl substituents
TargetTopoisomerase II, NF-κBProstacyclin receptor (IP)
Bioavailability30–40% (predicted)49% (clinically observed)

The methylsulfanyl group in the target compound may enhance metabolic stability compared to Selexipag’s diphenyl groups .

Interaction Studies and Solubility Enhancement

Binding assays reveal moderate affinity (Kd=1.23.8μMK_d = 1.2–3.8 \, \mu\text{M}) for kinase domains and nuclear receptors. To address low aqueous solubility (<0.1mg/mL<0.1 \, \text{mg/mL}), micronization techniques—such as jet milling—reduce particle size to <10μm<10 \, \mu\text{m}, improving dissolution rates by 3–5 fold . Co-crystallization with cyclodextrins further enhances solubility to 1.5mg/mL1.5 \, \text{mg/mL} without compromising stability.

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